4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide
Description
4-Acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzothiazole ring linked to a benzamide scaffold with an acetyl group at the para position of the benzene ring. This compound belongs to a class of molecules where structural modifications on the benzothiazole and benzamide moieties significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-9(20)10-5-7-11(8-6-10)15(21)19-16-18-14-12(17)3-2-4-13(14)22-16/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDYJBFYJQTZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Compounds similar to 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been reported to possess potent antibacterial activity when used in conjunction with cell-penetrating peptides, suggesting a promising avenue for developing new antibiotics .
- Antitumor Activity : Research indicates that benzothiazole derivatives exhibit antitumor properties. For example, compounds synthesized from related structures have demonstrated selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer . The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
- Antiviral Potential : There is ongoing research into the use of benzamide derivatives as inhibitors of viral entry, particularly for filoviruses like Ebola and Marburg. These compounds have shown promise in preclinical studies as potential therapeutic agents .
Case Studies
Several studies have documented the applications of compounds related to this compound:
Mechanism of Action
The mechanism by which 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interaction with bacterial cell walls, leading to disruption of cell membrane integrity and inhibition of bacterial growth. The molecular targets include bacterial enzymes and proteins essential for cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the benzothiazole ring, the benzamide side chain, or the acetyl group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bromine Position : The target compound’s 4-bromo substitution on benzothiazole contrasts with 6-bromo in . Positional differences may affect steric interactions in biological targets .
- Acetyl vs.
- Side Chain Modifications: Compounds with morpholinopropyl () or dimethylaminopropyl () groups exhibit higher molecular weights and improved solubility due to tertiary amines, which may enhance bioavailability .
Enzyme Inhibition Potential
- PCAF HAT Inhibition: highlights that benzamide derivatives with long acyl chains (e.g., tetradecanoylamino) exhibit higher inhibitory activity (~79%) compared to shorter chains. The target compound’s acetyl group may result in lower activity but improved pharmacokinetic profiles due to reduced hydrophobicity .
- CYP51 Inhibition : Compounds with pyridyl motifs (e.g., ) suggest CYP inhibition. The target compound lacks this motif, but its bromobenzothiazole core may interact with heme-containing enzymes .
Anticonvulsant Activity
reports benzothiazole-semicarbazones with 100% protection in MES models. The target compound’s acetyl group and bromine substitution could position it as a candidate for similar neurological applications, though empirical testing is needed .
Biological Activity
4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11BrN2O2S
- Molar Mass : 375.24 g/mol
- CAS Number : 892856-46-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies indicate that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Mechanism of Action :
- The benzothiazole ring system is known to interact with active sites in various enzymes, inhibiting their activity.
- The presence of the bromine atom may enhance binding affinity through halogen bonding, making it a more potent inhibitor compared to its non-brominated counterparts .
Case Study Data :
A study reported that related benzothiazole compounds displayed Minimum Inhibitory Concentrations (MICs) ranging from 25–50 μg/ml against Salmonella typhimurium and Klebsiella pneumonia, suggesting comparable efficacy for this compound .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| 4a | Salmonella typhimurium | 25 |
| 4b | Klebsiella pneumonia | 50 |
| Standard | Streptomycin | 15 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
Research Findings :
In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting critical enzymes involved in cell survival .
Comparative Analysis with Similar Compounds
The unique structural features of this compound confer distinct biological properties compared to other benzothiazole derivatives.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-Aminobenzothiazole | Antimicrobial | Precursor for various derivatives |
| N-(thiazol-2-yl)benzenesulfonamide | Antibacterial | Hybrid antimicrobial approach |
| 4-acetyl-N-(4-bromo...)benzamide | Antibacterial & Anticancer | Enhanced binding due to bromine substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromo-1,3-benzothiazol-2-amine with 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HR-MS) validates molecular weight. X-ray crystallography resolves stereochemical details, and High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Infrared (IR) spectroscopy identifies functional groups like acetyl and amide bonds .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, −20°C, and room temperature. Monitor degradation using HPLC over 1–6 months. Lyophilization and storage under inert gas (argon/nitrogen) reduce hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How do the bromo and acetyl substituents influence bioactivity and target selectivity?
- Methodological Answer : The bromo group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes (e.g., kinases). The acetyl group modulates lipophilicity, affecting membrane permeability and metabolic stability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing bromo with chloro or acetyl with carboxy) and testing inhibitory potency in enzyme assays .
Q. What strategies resolve contradictory data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentrations in kinase assays) or impurity interference. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric). Include positive controls (e.g., staurosporine for kinases) and confirm compound purity via LC-MS before assays .
Q. How can researchers design experiments to study its mechanism in cancer pathways?
- Methodological Answer : Combine in vitro kinase profiling (e.g., Eurofins KinaseProfiler®) with in silico molecular docking (AutoDock Vina) to identify primary targets. Validate using siRNA knockdowns in cancer cell lines (e.g., HeLa, MCF-7) and monitor downstream effects via Western blotting (e.g., phosphorylated ERK/AKT) .
Q. What challenges arise in optimizing pharmacokinetic properties, and how are they addressed?
- Methodological Answer : Poor solubility often limits bioavailability. Introduce solubilizing groups (e.g., PEG chains) or formulate as nanoparticles. Reduce metabolic lability by replacing labile esters with amides. Use in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs .
Q. How is selectivity for target enzymes achieved against structurally similar off-targets?
- Methodological Answer : Employ competitive binding assays with isoform-specific inhibitors (e.g., EGFR-T790M vs. wild-type EGFR). Use computational alanine scanning to identify critical binding residues. Modify substituents (e.g., bulkier groups at the 4-position) to sterically hinder off-target binding .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
